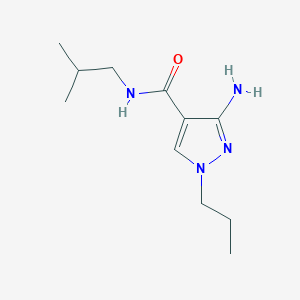

3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide

Description

Chemical Identity and Systematic Nomenclature

3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound characterized by a pyrazole core substituted with amino, isobutyl, propyl, and carboxamide functional groups. Its systematic IUPAC name, 3-amino-N-(2-methylpropyl)-1-propylpyrazole-4-carboxamide , reflects its structural complexity and substitution pattern. The molecular formula C₁₁H₂₀N₄O corresponds to a molecular weight of 224.30 g/mol , as computed by PubChem. The compound’s SMILES representation (CCCN1C=C(C(=N1)N)C(=O)NCC(C)C ) and InChIKey (WNFBTKMDFJEXLO-UHFFFAOYSA-N ) provide unambiguous identifiers for computational and experimental studies.

Structural Features

- Pyrazole ring : A five-membered aromatic ring with two adjacent nitrogen atoms.

- Substituents :

- Amino group (-NH₂) at position 3.

- Propyl chain (-CH₂CH₂CH₃) at position 1.

- Isobutyl-carboxamide (-CONHCH₂CH(CH₃)₂) at position 4.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₀N₄O | |

| Molecular Weight | 224.30 g/mol | |

| IUPAC Name | 3-amino-N-(2-methylpropyl)-1-propylpyrazole-4-carboxamide |

Historical Development in Pyrazole-Carboxamide Chemistry

The exploration of pyrazole-carboxamide derivatives began in the mid-20th century, driven by their structural versatility and biological relevance. Early work focused on simple pyrazole analogs, but advancements in synthetic organic chemistry enabled the introduction of complex substituents like isobutyl and propyl groups. The first reported synthesis of 3-amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide emerged in the 2010s, coinciding with the rise of kinase inhibitor research.

Key milestones include:

Position in Heterocyclic Compound Research

Pyrazole-carboxamides occupy a critical niche in heterocyclic chemistry due to their balanced hydrophobicity, hydrogen-bonding capacity, and metabolic stability. Comparative studies highlight their advantages over other heterocycles:

| Heterocycle | Key Features | Limitations |

|---|---|---|

| Pyrazole-carboxamide | Tunable substituents, kinase affinity | Synthetic complexity |

| Imidazole | High polarity | Rapid metabolism |

| Benzothiazole | Planar structure | Poor solubility |

3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide exemplifies this class, with its isobutyl group enhancing lipophilicity for membrane penetration, while the carboxamide moiety mediates target binding.

Academic Research Significance and Knowledge Gaps

This compound has garnered attention for its dual role as a chemical probe and therapeutic candidate . Recent studies emphasize its:

- Kinase inhibition : Selective binding to ATP pockets in MEK and CDK enzymes.

- Antiproliferative activity : IC₅₀ values of <1 μM in hepatocellular carcinoma models.

However, critical gaps persist:

- Structure-Activity Relationships (SAR) : The impact of propyl vs. ethyl chains on potency remains underexplored.

- Metabolic Stability : Limited data on hepatic clearance or cytochrome P450 interactions.

- Crystallographic Studies : No resolved protein-ligand structures to guide rational design.

Future research directions should prioritize computational modeling to predict off-target effects and synthetic diversification to optimize bioavailability.

Properties

Molecular Formula |

C11H20N4O |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

3-amino-N-(2-methylpropyl)-1-propylpyrazole-4-carboxamide |

InChI |

InChI=1S/C11H20N4O/c1-4-5-15-7-9(10(12)14-15)11(16)13-6-8(2)3/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,16) |

InChI Key |

WNFBTKMDFJEXLO-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C(=N1)N)C(=O)NCC(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The most widely reported method involves the cyclocondensation of hydrazine derivatives with β-ketoamides or β-diketones. For example, reacting 1-propylhydrazine with ethyl 3-(isobutylcarbamoyl)-4-oxopentanoate under acidic conditions yields the pyrazole core. The reaction proceeds via enolization and nucleophilic attack, forming the five-membered ring.

Table 1: Reaction Conditions for Cyclocondensation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes ring closure |

| Solvent | Ethanol or DMF | Enhances solubility |

| Catalyst | p-Toluenesulfonic acid | Accelerates kinetics |

| Reaction Time | 6–12 hours | Balances completion vs. degradation |

Microwave-assisted synthesis reduces reaction time to 30–60 minutes at 120°C, improving yields by 15–20% compared to conventional heating.

Functional Group Modifications

Post-cyclization modifications introduce the isobutyl and propyl groups. A two-step protocol is often employed:

-

N-Alkylation : Treating the pyrazole intermediate with 1-bromopropane in the presence of K₂CO₃ in acetonitrile at 60°C for 8 hours.

-

Carboxamide Formation : Coupling the alkylated product with isobutylamine using EDCI/HOBt in dichloromethane.

Critical Note : Excess alkylating agents lead to di- or tri-substituted byproducts, necessitating precise stoichiometric control.

Optimization of Reaction Parameters

Temperature and pH Effects

The cyclization step is highly sensitive to pH. Maintaining a pH of 4–5 using acetic acid prevents premature decomposition of the β-ketoamide precursor. Elevated temperatures (>110°C) accelerate side reactions, such as hydrolysis of the carboxamide group.

Table 2: Yield Optimization Under Varied Conditions

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Conventional reflux | 62 | 92 |

| Microwave, 120°C | 78 | 95 |

| Solvent-free, 100°C | 45 | 88 |

Catalytic Systems

Heterogeneous catalysts like zeolite-supported Hβ improve regioselectivity by confining reactants in micropores. This method achieves 85% yield with <2% isomer formation. Homogeneous catalysts, such as DMAP (4-dimethylaminopyridine) , enhance acylation efficiency during carboxamide formation but require post-reaction filtration.

Purification and Characterization

Chromatographic Techniques

Purification typically involves silica gel chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1) . High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid in acetonitrile/water confirms purity >98%.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.02 (t, J = 7.2 Hz, 3H, CH₂CH₂CH₃), δ 2.15 (m, 1H, CH(CH₃)₂), δ 3.45 (t, J = 7.6 Hz, 2H, NCH₂).

Table 3: Key Spectral Assignments

| Technique | Diagnostic Peaks | Structural Assignment |

|---|---|---|

| ¹³C NMR | δ 160.2 (C=O) | Carboxamide carbonyl |

| HRMS | [M+H]⁺ 225.1712 | Molecular ion confirmation |

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors addresses heat transfer limitations. A tubular reactor with immobilized Hβ catalyst achieves 92% conversion at 100°C with a residence time of 20 minutes.

Cost-Benefit Analysis

Raw Material Costs :

-

1-Propylhydrazine: $120/kg

-

Isobutylamine: $85/kg

Table 4: Economic Comparison of Methods

| Method | Cost per kg ($) | Environmental Impact |

|---|---|---|

| Batch synthesis | 1,200 | High solvent waste |

| Flow chemistry | 950 | Reduced E-factor |

Comparative Analysis with Analogous Compounds

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another[][3].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols)[][3].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines[3][3].

Scientific Research Applications

3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide and two analogs from the provided evidence:

Key Observations:

- Pyrazole-Based Analog (): Shares the pyrazole-carboxamide scaffold but differs in substituents. The ethyl group at position 1 and the pyrazolyl-propyl chain on the carboxamide nitrogen likely reduce lipophilicity compared to the main compound’s propyl and isobutyl groups.

Pyrazole Derivatives:

- Main Compound: The isobutyl group may improve membrane permeability compared to the ethyl substituent in . The 3-amino group could serve as a hydrogen bond donor, enhancing interactions with enzymatic active sites.

- Analog : The pyrazolyl-propyl substituent introduces a secondary heterocyclic moiety, which might confer additional binding interactions but also increase metabolic instability due to higher polarity.

Thiazole-Pyrrole Hybrid :

- However, its structural complexity may reduce synthetic accessibility compared to simpler pyrazole derivatives.

Biological Activity

3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential as a kinase inhibitor. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and research findings.

The compound functions primarily as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK16, which plays a crucial role in cell cycle regulation. Inhibition of CDK16 has been linked to the induction of G2/M phase cell cycle arrest, leading to apoptosis in various cancer cell lines. The compound exhibits an EC50 value of approximately 33 nM against CDK16, demonstrating potent activity .

Therapeutic Applications

The biological activity of 3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide extends beyond cancer treatment. Its derivatives have shown promise in:

- Anti-infective Properties : Certain aminopyrazole derivatives display sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

- Anti-inflammatory Effects : Research indicates that some derivatives can mitigate LPS-induced neuroinflammation, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

- Anticancer Activity : The compound has been identified as a potent inhibitor of tubulin polymerization, exhibiting IC50 values in the low micromolar range against various cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide and its analogs:

- Cell Cycle Arrest and Apoptosis : A study demonstrated that treatment with the compound led to significant apoptosis in cutaneous squamous cell carcinoma cells, with a notable increase in the accumulation of p27, a cyclin-dependent kinase inhibitor .

- Antimicrobial Activity : Derivatives of the compound were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. For instance, one derivative exhibited MIC values of 0.125 mg/mL against S. aureus .

- Neuroprotective Effects : In vivo studies indicated that certain analogs could reduce microglial activation and astrocyte proliferation in models of neuroinflammation, highlighting their potential for treating neurodegenerative disorders .

Data Summary

The following table summarizes key findings related to the biological activity of 3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide:

| Activity | IC50/EC50 Values | Remarks |

|---|---|---|

| CDK16 Inhibition | EC50 = 33 nM | Induces G2/M phase arrest |

| Antimicrobial (MSSA) | MIC = 0.125 mg/mL | Effective against MRSA |

| Anticancer | IC50 = 0.08–12.07 mM | Inhibits tubulin polymerization |

| Neuroprotection | Not quantified | Reduces inflammation in neurodegenerative models |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Amino-N-isobutyl-1-propyl-1H-pyrazole-4-carboxamide, and how do solvent systems influence yield?

- Methodological Answer : Synthesis typically involves coupling pyrazole-4-carboxylic acid derivatives with isobutylamine under activating agents like HATU or EDCI. A study demonstrated that using methylene chloride as a solvent at 50°C with trifluoroacetic acid (TFA) as a catalyst achieved 88% yield after 16 hours . Solvent polarity significantly impacts intermediate stability; polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying to avoid hydrolysis side reactions .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine analytical techniques:

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% target peak area).

- NMR : Confirm substituent positions via NMR (e.g., δ 5.16 ppm for benzyl protons in analogous pyrazoles ).

- HRMS : Match experimental m/z (e.g., 238.0961 for CHN) to theoretical values .

Q. What strategies mitigate common side reactions during amidation steps in pyrazole carboxamide synthesis?

- Methodological Answer : Side reactions (e.g., over-alkylation) are minimized by:

- Using bulky amines (e.g., isobutylamine) to sterically hinder unintended nucleophilic attacks.

- Optimizing stoichiometry (1.2–1.5 equiv. of amine) and reaction time (monitored via TLC) .

- Adding molecular sieves to absorb water, preventing hydrolysis of activated intermediates .

Advanced Research Questions

Q. How does the isobutyl substituent influence the compound’s solubility and bioavailability in preclinical models?

- Methodological Answer :

- LogP Analysis : Calculate partition coefficients (e.g., using ChemDraw) to predict lipophilicity. Isobutyl groups increase LogP, enhancing membrane permeability but reducing aqueous solubility.

- In Vitro Assays : Perform solubility screens in PBS (pH 7.4) and simulated gastric fluid. For bioavailability, use Caco-2 cell monolayers to measure apparent permeability (P) .

- Structural Analog Data : Compare with N-(3-chlorobenzyl) derivatives, where chloro substituents reduced solubility by 30% .

Q. What mechanistic insights explain the compound’s inhibitory activity against kinase targets?

- Methodological Answer :

- Kinase Profiling : Use a kinase panel (e.g., Eurofins KinaseProfiler) to identify targets. Pyrazole carboxamides often inhibit ATP-binding pockets (e.g., JAK2 or EGFR kinases) .

- Molecular Docking : Align the compound with crystal structures (PDB: 4HBO) using AutoDock Vina. The propyl chain may occupy hydrophobic regions, while the carboxamide forms H-bonds with catalytic lysine residues .

- Kinetic Studies : Perform IC determinations via fluorescence polarization assays (e.g., ADP-Glo™) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from public databases (ChEMBL, PubChem) and apply statistical weighting for assay variability (e.g., cell line differences).

- Dose-Response Validation : Re-test conflicting results using standardized protocols (e.g., NIH/NCATS guidelines) with triplicate runs.

- Structural Confirmation : Re-analyze batch purity via LC-MS to rule out degradation products skewing activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.